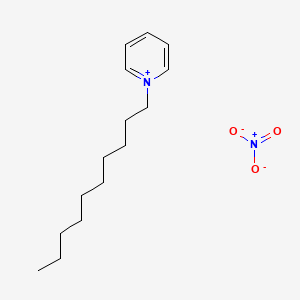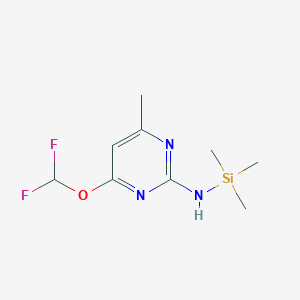
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine typically involves multiple steps, including the introduction of the difluoromethoxy group, methylation, and silylation. One common approach is to start with a pyrimidine derivative and introduce the difluoromethoxy group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation, and the trimethylsilyl group is added using silylating agents such as trimethylsilyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trimethylsilyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol: Another pyrimidine derivative with different substituents, used in various chemical and biological studies.
Uniqueness: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is unique due to the presence of the difluoromethoxy and trimethylsilyl groups, which confer distinct chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90854-75-4 |
|---|---|
Molecular Formula |
C9H15F2N3OSi |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
4-(difluoromethoxy)-6-methyl-N-trimethylsilylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15F2N3OSi/c1-6-5-7(15-8(10)11)13-9(12-6)14-16(2,3)4/h5,8H,1-4H3,(H,12,13,14) |
InChI Key |
NYABMMJWHLOAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N[Si](C)(C)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


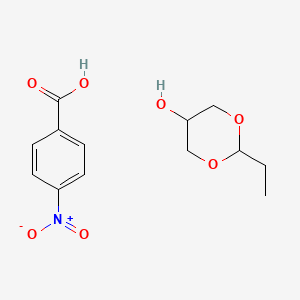
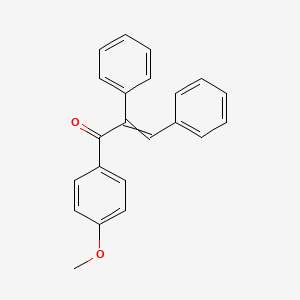

![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
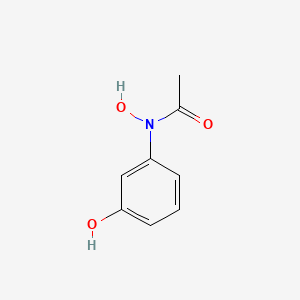
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
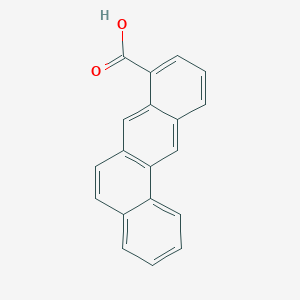
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
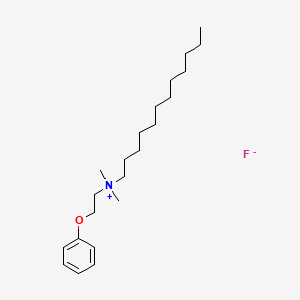
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
